
ODM-204
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
ODM-204 is an orally available inhibitor of both the steroid 17-alpha-hydroxylase/C17,20 lyase (CYP17A1 or CYP17) and androgen receptor (AR), with potential anti-androgen and antineoplastic activities. Upon oral administration, CYP17/AR inhibitor ODM 204 selectively inhibits the enzymatic activity of CYP17A1 in both the testes and adrenal glands, thereby inhibiting androgen production. This may both decrease androgen-dependent growth signaling and inhibit the proliferation of androgen-dependent tumor cells. In addition, ODM 204 binds to ARs in target tissues and inhibits androgen-induced receptor activation and AR nuclear translocation, which prevents the binding to and transcription of AR-responsive genes. This leads to an inhibition of growth in AR-expressing prostate cancer cells. The cytochrome P450 enzyme CYP17A1, which is localized to the endoplasmic reticulum, exhibits both 17alpha-hydroxylase and 17,20-lyase activities. Check for active clinical trials or closed clinical trials using this agent.
Wissenschaftliche Forschungsanwendungen
Phase I Clinical Trials
The first-in-man study of ODM-204 (DUALIDES) involved a multicenter, non-randomized trial assessing its safety and pharmacokinetics in patients with metastatic CRPC. Key findings from this study include:
- Patient Demographics : The trial included 23 patients with a median age of 70 years. Participants received escalating doses ranging from 50 mg to 500 mg twice daily .
- Safety Profile : The compound was generally well tolerated, with mild adverse effects reported in 60.9% of patients. Common side effects included fatigue, nausea, and weight changes .
- Efficacy Indicators : Notably, serum testosterone levels decreased significantly across all dose cohorts. Additionally, prostate-specific antigen (PSA) levels showed a reduction of over 50% in 13% of patients at week 12 .
Efficacy in Animal Models
In preclinical studies involving murine xenograft models and cynomolgus monkeys, this compound demonstrated potent inhibition of tumor growth and steroid biosynthesis. These studies provided foundational evidence supporting its potential therapeutic benefit in human subjects with CRPC .
Data Tables
Study Phase | Patient Cohort | Dose Range (mg) | Adverse Effects (%) | PSA Reduction (%) |
---|---|---|---|---|
Phase I | 23 | 50 - 500 | 60.9 | 13 (≥50% reduction) |
Preclinical | Murine Models | N/A | N/A | Significant reduction |
Preclinical | Cynomolgus Monkeys | N/A | N/A | Significant reduction |
Case Study 1: Patient Response to this compound
One notable case involved a patient who received this compound at a dose of 300 mg twice daily. This patient exhibited a significant decrease in PSA levels after four weeks, leading to continued treatment for over one year without disease progression or severe adverse effects. Imaging studies indicated stable disease status at week 12 .
Case Study 2: Tolerability and Long-term Outcomes
Another patient treated with the highest dose (500 mg twice daily) experienced mild fatigue but maintained stable disease for over six months. This case underscores the potential for long-term management of CRPC using this compound while highlighting its tolerability profile compared to other treatments like enzalutamide .
Eigenschaften
Molekularformel |
C15H16O6S |
---|---|
Aussehen |
Solid powder |
Synonyme |
ODM204; ODM-204; ODM 204.; NONE |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.